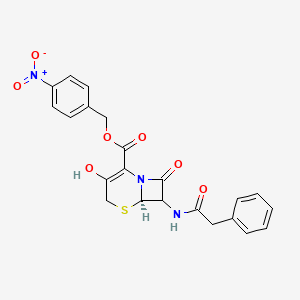
p-Nitrobenzyl 7-phenylacetamino-3-hydroxy-3-cephem-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-Nitrobenzyl 7-phenylacetamino-3-hydroxy-3-cephem-4-carboxylate: is a complex organic compound with the molecular formula C22H19N3O7S and a molecular weight of 469.47 g/mol . This compound is a derivative of cephalosporin, a class of β-lactam antibiotics, and is characterized by its unique structure, which includes a nitrobenzyl group, a phenylacetamino group, and a cephem core .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of p-Nitrobenzyl 7-phenylacetamino-3-hydroxy-3-cephem-4-carboxylate typically involves the following steps :
Starting Materials: The synthesis begins with 7-amino-3-cephem-4-carboxylic acid as the core structure.
Acylation: The amino group at the 7-position is acylated with phenylacetic acid to form 7-phenylacetamino-3-cephem-4-carboxylic acid.
Hydroxylation: The 3-position is hydroxylated to introduce the hydroxy group.
Esterification: The carboxyl group at the 4-position is esterified with p-nitrobenzyl alcohol to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and high-purity reagents to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
p-Nitrobenzyl 7-phenylacetamino-3-hydroxy-3-cephem-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group at the 3-position can be oxidized to a ketone.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used for substitution reactions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amino derivative.
Substitution: Formation of various substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
p-Nitrobenzyl 7-phenylacetamino-3-hydroxy-3-cephem-4-carboxylate has several applications in scientific research :
Chemistry: Used as a precursor in the synthesis of novel cephalosporin derivatives.
Biology: Studied for its antibacterial properties and potential use in combating resistant bacterial strains.
Medicine: Investigated for its potential as a therapeutic agent in treating bacterial infections.
Industry: Utilized in the development of new antibiotics and as a reference standard in analytical chemistry.
Wirkmechanismus
The mechanism of action of p-Nitrobenzyl 7-phenylacetamino-3-hydroxy-3-cephem-4-carboxylate involves the inhibition of bacterial cell wall synthesis . The compound targets penicillin-binding proteins (PBPs) in the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to cell lysis and death of the bacterial cell .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cefotaxime: Another cephalosporin antibiotic with a similar core structure but different side chains.
Ceftriaxone: A cephalosporin with a longer half-life and different pharmacokinetic properties.
Cefuroxime: A cephalosporin with a different spectrum of activity.
Uniqueness
p-Nitrobenzyl 7-phenylacetamino-3-hydroxy-3-cephem-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activity. The presence of the p-nitrobenzyl group enhances its stability and allows for targeted modifications to improve its efficacy and spectrum of activity .
Eigenschaften
Molekularformel |
C22H19N3O7S |
|---|---|
Molekulargewicht |
469.5 g/mol |
IUPAC-Name |
(4-nitrophenyl)methyl (6R)-3-hydroxy-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C22H19N3O7S/c26-16-12-33-21-18(23-17(27)10-13-4-2-1-3-5-13)20(28)24(21)19(16)22(29)32-11-14-6-8-15(9-7-14)25(30)31/h1-9,18,21,26H,10-12H2,(H,23,27)/t18?,21-/m1/s1 |
InChI-Schlüssel |
AJAYYHYWTPEASL-BDPMCISCSA-N |
Isomerische SMILES |
C1C(=C(N2[C@H](S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)OCC4=CC=C(C=C4)[N+](=O)[O-])O |
Kanonische SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)OCC4=CC=C(C=C4)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-oxo-5,6,7,8-tetrahydro-1H-cyclohepta[b]pyrrole-3-carboxylic acid](/img/structure/B8625682.png)



![1-Azabicyclo[2.2.2]octan-3-yl carbonochloridate](/img/structure/B8625707.png)
![2-[(3-methoxy-4-ethoxyphenyl)methylene]-6-hydroxy-3(2H)-benzofuranone](/img/structure/B8625708.png)
![Ethyl 3-[6-(2-fluorophenyl)pyridin-3-yl]propanoate](/img/structure/B8625724.png)

![(+/-)-1-[5-Aminomethyl-thiophen-2-yl]-ethanol](/img/structure/B8625728.png)
